molecular formula C16H16FNO3S B6375318 3-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 1262002-99-2

3-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol

Cat. No.: B6375318
CAS No.: 1262002-99-2
M. Wt: 321.4 g/mol
InChI Key: LZTIAUQAIHYPOT-UHFFFAOYSA-N
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Description

3-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol is a fluorinated biphenyl derivative featuring a hydroxyl group at position 4, a fluorine atom at position 3 on one benzene ring, and a pyrrolidin-1-ylsulfonyl group at position 3' on the adjacent ring. Such structural attributes suggest applications in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator, given the prevalence of sulfonamide and fluorinated motifs in bioactive molecules .

Properties

IUPAC Name

2-fluoro-4-(3-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-15-11-13(6-7-16(15)19)12-4-3-5-14(10-12)22(20,21)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTIAUQAIHYPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684586
Record name 3-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-99-2
Record name 3-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Pyrrolidin-1-ylsulfonyl Group: This step involves the reaction of the biphenyl intermediate with pyrrolidine and a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-ol depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom and the sulfonyl group can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with biphenyl cores, fluorinated substituents, and sulfonamide/sulfonyl groups (Table 1).

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Source
3-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol ~335.38* N/A Biphenyl, F, OH, pyrrolidinylsulfonyl N/A
[1,1'-Biphenyl]-3-ol, 4'-fluoro-3'-methoxy 248.25 N/A Biphenyl, F, OH, OCH₃
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide 599.1 242–245 Sulfonamide, F, chromen-4-one, pyrazolo-pyrimidine
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate 536.4 303–306 Ester, F, chromen-4-one, pyrazolo-pyrimidine

*Estimated based on molecular formula.

Key Observations

Fluorine Substitution
  • The target compound’s fluorine at position 3 contrasts with 4'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol (), where fluorine resides at the 4' position.
Sulfonyl vs. Sulfonamide Groups
  • The pyrrolidinylsulfonyl group distinguishes the target compound from sulfonamide-containing analogs (e.g., ). Sulfonyl groups lack the acidic N–H proton present in sulfonamides, reducing hydrogen-bond donor capacity but improving lipophilicity. This may influence membrane permeability and target selectivity .
Heterocyclic Additions
  • Chromen-4-one and pyrazolo-pyrimidine motifs in and introduce rigid heterocycles that enhance binding to flat enzymatic pockets (e.g., kinases). In contrast, the target compound’s simpler biphenyl scaffold may prioritize synthetic accessibility over target specificity .

Research Findings and Implications

Physicochemical Properties

  • The high melting points of sulfonamide/chromenone hybrids (242–306°C) suggest low solubility in aqueous media, a trend likely shared by the target compound due to its sulfonyl group. Pyrrolidine’s basicity could improve solubility in acidic environments via protonation .

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